molecular formula C8H13NO3 B1588337 (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester CAS No. 39570-63-3

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester

Cat. No.: B1588337
CAS No.: 39570-63-3
M. Wt: 171.19 g/mol
InChI Key: UWFLIWPVRTVDNO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an isocyanate group and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester typically involves the reaction of (S)-(-)-2-Amino-4-methylvaleric Acid Methyl Ester with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The process generally requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition of the isocyanate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through the formation of covalent bonds with the isocyanate group.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-2-Isocyanato-4-methylvaleric Acid Ethyl Ester
  • (S)-(-)-2-Isocyanato-4-methylvaleric Acid Propyl Ester
  • (S)-(-)-2-Isocyanato-4-methylvaleric Acid Butyl Ester

Uniqueness

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester is unique due to its specific chiral configuration and the presence of both an isocyanate and a methyl ester group. This combination of functional groups makes it a valuable intermediate in organic synthesis, allowing for the selective modification of target molecules.

Properties

IUPAC Name

methyl (2S)-2-isocyanato-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(2)4-7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFLIWPVRTVDNO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427083
Record name Methyl N-(oxomethylidene)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39570-63-3
Record name Methyl N-(oxomethylidene)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-(-)-2-Isocyanato-4-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester
Reactant of Route 6
(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.